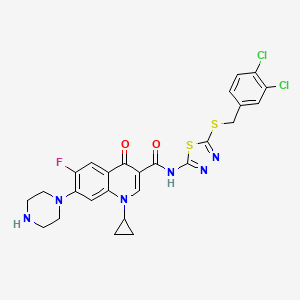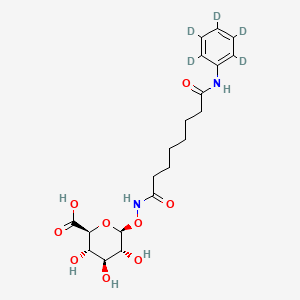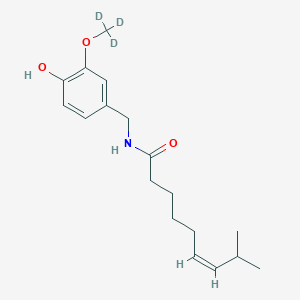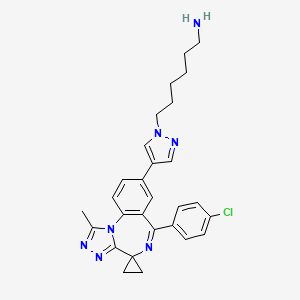
BRD4 ligand-Linker Conjugate 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD4 ligand-Linker Conjugate 1 is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent proteasomal degradation . This compound specifically targets bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal domain (BET) family of proteins, which plays a crucial role in regulating gene expression and is implicated in various diseases, including cancer .
Preparation Methods
The synthesis of BRD4 ligand-Linker Conjugate 1 involves several steps. One common method includes the conjugation of a BRD4 inhibitor with a linker that can bind to an E3 ubiquitin ligase. The synthetic route typically involves the following steps:
Synthesis of the BRD4 inhibitor: This step involves the preparation of a small molecule that can specifically bind to BRD4.
Linker attachment: A linker molecule is attached to the BRD4 inhibitor. This linker is designed to connect the BRD4 inhibitor to the E3 ubiquitin ligase ligand.
Conjugation with E3 ubiquitin ligase ligand: The final step involves attaching the E3 ubiquitin ligase ligand to the linker, resulting in the formation of this compound
Chemical Reactions Analysis
BRD4 ligand-Linker Conjugate 1 undergoes several types of chemical reactions, including:
Substitution reactions: The synthesis of the compound involves nucleophilic substitution reactions to attach the linker to the BRD4 inhibitor.
Coupling reactions: The final conjugation step involves coupling the linker with the E3 ubiquitin ligase ligand.
Ubiquitination: Once inside the cell, the PROTAC molecule facilitates the ubiquitination of BRD4 by recruiting an E3 ubiquitin ligase.
Common reagents used in these reactions include organic solvents, coupling agents, and protecting groups to ensure the specificity and efficiency of the reactions. The major product formed from these reactions is the this compound, which can then be used to synthesize PROTACs .
Scientific Research Applications
BRD4 ligand-Linker Conjugate 1 has several scientific research applications, including:
Cancer research: It is used to develop PROTACs that target BRD4 for degradation, which has shown promise in treating various cancers by inhibiting the expression of oncogenes regulated by BRD4
Epigenetics: BRD4 plays a crucial role in regulating gene expression through its interaction with acetylated histones.
Drug discovery: The compound is used in the development of new therapeutic agents that target BRD4 and other BET family proteins.
Protein degradation: It is used to study the mechanisms of targeted protein degradation and to develop new strategies for degrading disease-causing proteins.
Mechanism of Action
BRD4 ligand-Linker Conjugate 1 exerts its effects by facilitating the degradation of BRD4 through the ubiquitin-proteasome system. The compound binds to BRD4 and recruits an E3 ubiquitin ligase, which ubiquitinates BRD4, marking it for degradation by the proteasome. This process effectively reduces the levels of BRD4 in the cell, leading to the downregulation of BRD4-regulated genes and inhibition of BRD4-mediated cellular processes .
Comparison with Similar Compounds
BRD4 ligand-Linker Conjugate 1 is unique in its ability to specifically target BRD4 for degradation. Similar compounds include:
OTX015: Another BRD4 inhibitor that has been advanced into clinical development.
dBET1: A PROTAC that targets BRD4 for degradation, similar to this compound.
This compound is distinguished by its specific design for use in PROTAC synthesis, making it a valuable tool for targeted protein degradation research .
Properties
Molecular Formula |
C28H30ClN7 |
|---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexan-1-amine |
InChI |
InChI=1S/C28H30ClN7/c1-19-33-34-27-28(12-13-28)32-26(20-6-9-23(29)10-7-20)24-16-21(8-11-25(24)36(19)27)22-17-31-35(18-22)15-5-3-2-4-14-30/h6-11,16-18H,2-5,12-15,30H2,1H3 |
InChI Key |
NLXZLPYEKWQQAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)CCCCCCN)C(=NC25CC5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)

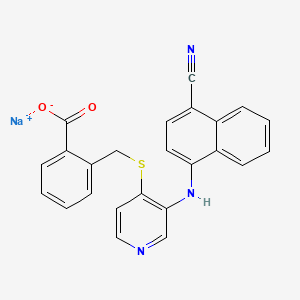
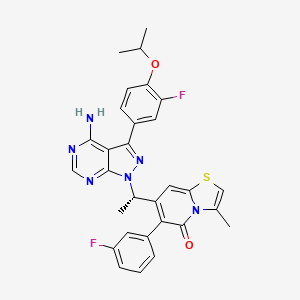
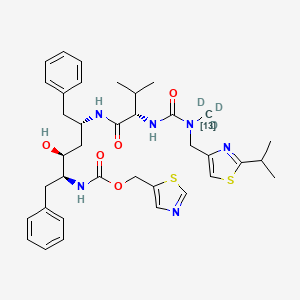

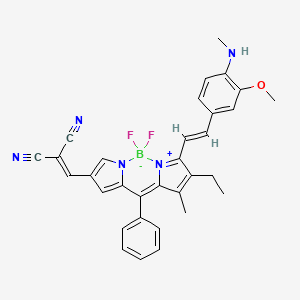
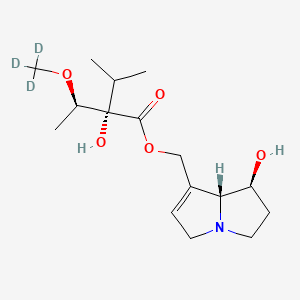
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
